(E)-3,3',4,5'-Tetramethoxystilbene
Overview
Description
(E)-3,3',4,5'-Tetramethoxystilbene is a natural product found in Schoenus nigricans with data available.
Scientific Research Applications
Molecular Structure and Interactions
(E)-2,3′,4,5-tetramethoxystilbene, a close variant of (E)-3,3',4,5'-Tetramethoxystilbene, exhibits a nearly planar structure with its benzene rings at a small angle to each other. This configuration allows for weak intermolecular interactions like C—H⋯O hydrogen bonds and C—H⋯π-electron ring interactions, which might influence its chemical behavior and applications in various fields (Saez et al., 2008).
Photochemical Properties
Research into the photochemical properties of trans-3,3',5,5'-tetramethoxystilbene (TMST), another variant, reveals its potential in various applications. The fluorescence lifetime and Stokes shift of trans-TMST are significantly affected by solvent polarity, indicating a charge-transfer character in its excited singlet state. This characteristic could be beneficial in the development of materials where controlled light absorption and emission are crucial (Hayakawa et al., 2006).
Synthesis and Applications
Advancements in the synthesis of (E)-polymethoxystilbene and (E)-polyhydroxystilbene derivatives demonstrate potential applications in creating phytoalexins like resveratrol and piceatannol. These compounds have relevance in medicinal chemistry and pharmaceuticals due to their biological activities (Ferré-Filmon et al., 2005).
Cancer Research
(E)-3,4,3',5'-Tetramethoxystilbene has shown potential in cancer research. It modulates cancer-related signaling pathways, indicating its potential as a therapeutic agent in oncology. The compound's impact on various signaling pathways such as Stat3, Smad3/4, and Wnt could be pivotal in the development of new cancer treatments (Zaki et al., 2013).
Optical Properties
The optical properties of (E)-3,3',5,5'-Tetramethoxystilbene derivatives can be manipulated for use in optoelectronics. By altering the electron-donating and -accepting groups, the emission colors can be tuned, which is essential in the development of materials for optical applications (Gu et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h5-12H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVAOGIYBMTHSN-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185371 | |
Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83088-26-0 | |
Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83088-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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